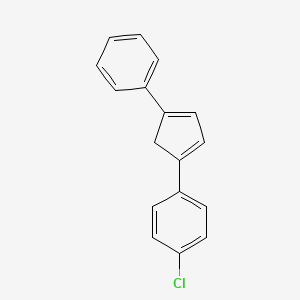
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that belongs to the class of benzene derivatives. This compound features a benzene ring substituted with a chlorine atom and a phenylcyclopentadienyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of chlorobenzene with phenylcyclopentadiene under specific conditions. One common method is the Diels-Alder reaction, where phenylcyclopentadiene reacts with chlorobenzene in the presence of a catalyst to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) at elevated temperatures.
Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of phenol derivatives.
Electrophilic Substitution: Formation of nitro and sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(4-phenylcyclopenta-1-yl)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Substitution:
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can be compared with other similar compounds, such as:
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Phenylcyclopentadiene: A compound with a cyclopentadiene ring substituted with a phenyl group.
Benzene Derivatives: Compounds with various substituents on the benzene ring, such as nitrobenzene, toluene, and xylene.
Eigenschaften
CAS-Nummer |
80109-14-4 |
|---|---|
Molekularformel |
C17H13Cl |
Molekulargewicht |
252.7 g/mol |
IUPAC-Name |
1-chloro-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C17H13Cl/c18-17-10-8-14(9-11-17)16-7-6-15(12-16)13-4-2-1-3-5-13/h1-11H,12H2 |
InChI-Schlüssel |
QRHARZCXIWIQLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

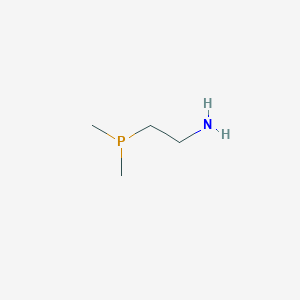
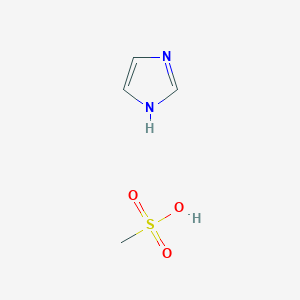
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
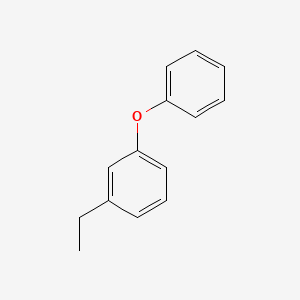
![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)

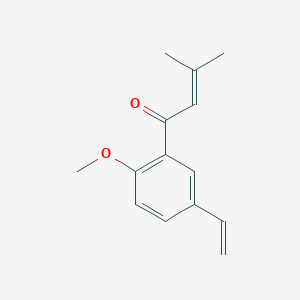
![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
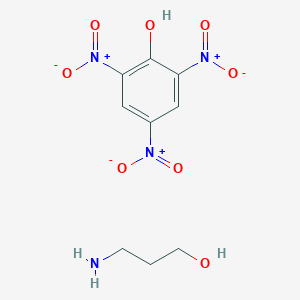
![2,3-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B14430094.png)
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide](/img/structure/B14430101.png)
